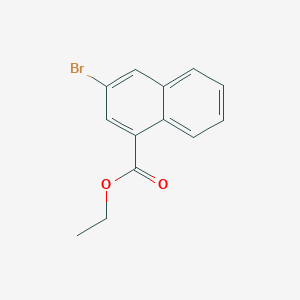![molecular formula C16H26O2S B14354009 1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-05-7](/img/structure/B14354009.png)
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methanesulfinyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain with a methanesulfinyl group is prepared through a series of reactions, including oxidation and substitution reactions.
Attachment to Benzene Ring: The hexyl chain is then attached to the benzene ring through an ether linkage. This step often involves the use of a strong base to deprotonate the hydroxyl group on the benzene ring, followed by nucleophilic substitution with the hexyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Produces the corresponding sulfone.
Reduction: Produces the corresponding sulfide.
Substitution: Produces various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfinyl group can participate in redox reactions, affecting the activity of enzymes. The benzene ring and isopropyl group can interact with hydrophobic pockets in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methylsulfanyl group instead of a methanesulfinyl group.
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methanesulfonyl group instead of a methanesulfinyl group.
Uniqueness
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
90184-05-7 |
|---|---|
Molekularformel |
C16H26O2S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-(6-methylsulfinylhexoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2S/c1-14(2)15-10-6-7-11-16(15)18-12-8-4-5-9-13-19(3)17/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
InChI-Schlüssel |
TVWUSBDDQPLCJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OCCCCCCS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


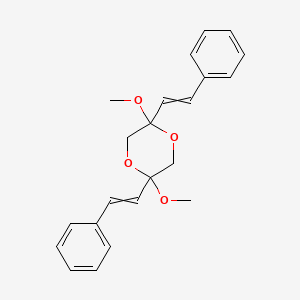
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)


![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
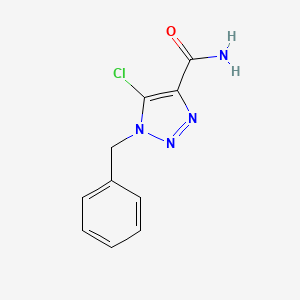
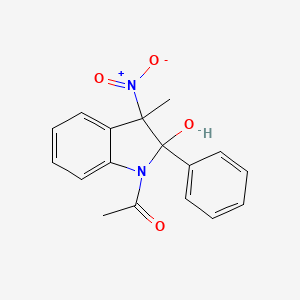
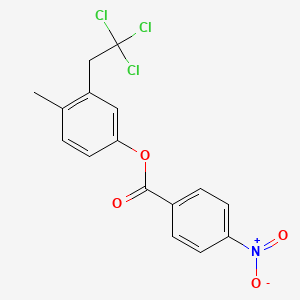
phosphanium perchlorate](/img/structure/B14354021.png)
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
